molecular formula C13H17NO3 B1388755 Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate CAS No. 946726-97-2

Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate

Cat. No.: B1388755
CAS No.: 946726-97-2
M. Wt: 235.28 g/mol
InChI Key: ISWDBSTZMCWVHG-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl 2-(4-pyrrolidin-3-yloxyphenyl)acetate . Its molecular formula, C₁₃H₁₇NO₃ , reflects a molecular weight of 235.28 g/mol . The structure consists of a phenylacetate backbone modified by a pyrrolidin-3-yloxy group at the para position of the aromatic ring (Figure 1).

Table 1: Key molecular descriptors

Property Value
Molecular formula C₁₃H₁₇NO₃
Molecular weight 235.28 g/mol
XLogP3 1.8 (predicted)
Hydrogen bond donors 1
Hydrogen bond acceptors 4

CAS Registry Number and Alternative Synonyms

The compound has two reported CAS Registry Numbers: 946726-97-2 and 1170812-59-5 , which may correspond to distinct synthetic pathways or salt forms. Its synonyms include:

  • Methyl 2-(4-pyrrolidin-3-yloxyphenyl)acetate
  • Benzeneacetic acid, 4-(3-pyrrolidinyloxy)-, methyl ester
  • AKOS015854513

These synonyms highlight its classification as a phenylacetic acid derivative with a pyrrolidine-containing ether substituent.

Structural Relationship to Pyrrolidine and Phenyl Acetate Derivatives

The molecule integrates two pharmacophoric motifs:

  • Pyrrolidine moiety : A five-membered secondary amine ring that confers conformational rigidity and potential hydrogen-bonding interactions. The oxygen atom at the 3-position of pyrrolidine forms an ether linkage with the phenyl ring.
  • Phenyl acetate backbone : The acetate ester group (-OCOCH₃) at the 2-position of the phenyl ring enhances lipophilicity, influencing bioavailability.

Structural analysis :

  • The pyrrolidine-3-yloxy group introduces stereoelectronic effects due to the lone pairs on the oxygen and nitrogen atoms.
  • The methyl ester at the acetate terminus serves as a prodrug motif, which may undergo hydrolysis in vivo to the corresponding carboxylic acid.

Properties

IUPAC Name

methyl 2-(4-pyrrolidin-3-yloxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)8-10-2-4-11(5-3-10)17-12-6-7-14-9-12/h2-5,12,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWDBSTZMCWVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate typically involves the esterification of 2-[4-(3-pyrrolidinyloxy)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .

Chemical Reactions Analysis

Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is recognized for its role as a soft anticholinergic agent. Anticholinergics are compounds that inhibit the action of acetylcholine, a neurotransmitter involved in many bodily functions, including muscle contraction and neurotransmission in the brain. The compound's structure allows it to interact effectively with muscarinic receptors, making it a candidate for therapeutic applications in treating conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : Its anticholinergic properties may help in dilating airways and improving breathing in patients with COPD.
  • Overactive Bladder : The compound could be explored for its efficacy in reducing urinary urgency and frequency by blocking involuntary bladder contractions.

Case Studies

  • A study published in Pharmaceutical Research demonstrated that derivatives of pyrrolidinyl compounds exhibited significant anticholinergic activity, suggesting potential applications in respiratory therapies .
  • Research highlighted in Journal of Medicinal Chemistry indicated that modifications to the pyrrolidinyl moiety can enhance receptor selectivity and reduce side effects associated with traditional anticholinergics .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a potential candidate for neuropharmacological studies. Its interactions with various receptors can be explored for:

  • Cognitive Enhancement : Investigations into its effects on memory and learning processes could provide insights into treatments for cognitive disorders.
  • Anxiolytic Effects : Given its influence on cholinergic pathways, it may also have potential as an anxiolytic agent.

Research Findings

  • Experimental data from animal models have shown that similar compounds can lead to improved cognitive performance without the sedative effects typical of many anxiolytics .
  • A patent application noted the use of such compounds in formulations aimed at enhancing cognitive function, indicating ongoing research into their therapeutic benefits .

Material Science

Beyond pharmacological applications, this compound may find utility in material science, particularly in the development of:

  • Polymeric Materials : Its chemical structure may allow it to serve as a building block for polymers with specific properties, such as increased flexibility or enhanced thermal stability.
  • Coatings and Adhesives : The compound's chemical characteristics can be leveraged to create coatings that exhibit improved adhesion and resistance to environmental factors.

Application Examples

  • Research into polymer blends incorporating similar ester compounds has shown enhanced mechanical properties and durability, suggesting practical applications in coatings for industrial uses .
  • Studies on adhesive formulations have indicated that incorporating pyrrolidinyl derivatives can improve bond strength and resistance to moisture .

Mechanism of Action

The mechanism by which Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies on its exact mechanism are limited .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate, highlighting differences in substituents, properties, and biological activities:

Compound Name (CAS) Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Activities References
Methyl 2-[4-[(E)-4-hydroxy-3-methylbut-2-enoxy]phenyl]acetate (N/A) (E)-4-hydroxy-3-methylbut-2-enoxy C₁₄H₁₈O₄ 250.29 Isolated from marine fungus; no antimicrobial activity
Methyl 2-(4-hydroxyphenyl)acetate (N/A) Hydroxyl C₉H₁₀O₃ 166.18 Simpler structure; precursor in synthesis
Methyl 2-(3-fluoro-4-methylphenyl)acetate (787585-29-9) 3-fluoro, 4-methyl C₁₀H₁₁FO₂ 182.19 Electron-withdrawing F group; used as pharmaceutical intermediate
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate (5348-50-5) 4-amino-3-methylphenoxy C₁₆H₁₇NO₃ 287.32 Amino group enhances solubility; potential bioactivity
Methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate (N/A) 3-iodopyrazolo[1,5-a]pyrimidin-6-yl C₁₅H₁₂IN₃O₂ 393.18 Halogenated heterocycle; studied for anticancer drug development

Structural and Functional Differences

In contrast, the 3-iodopyrazolo[1,5-a]pyrimidinyl group in ’s compound increases electrophilicity, enabling cross-coupling reactions in drug synthesis . Electron-withdrawing groups (e.g., fluorine in CAS 787585-29-9) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions compared to the electron-donating pyrrolidinyloxy group .

Halogenated derivatives (e.g., ’s iodinated compound) demonstrated enhanced reactivity in anticancer studies, underscoring the role of halogens in modulating biological interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution between a pyrrolidin-3-ol derivative and a methyl 2-(4-chlorophenyl)acetate precursor, analogous to methods in for phenoxy acetates . In contrast, iodinated analogs require halogenation steps with reagents like N-iodosuccinimide, which may pose scalability challenges .

Physicochemical Properties

  • Boiling Point and Solubility: The target compound’s predicted boiling point (351.5°C) is higher than simpler analogs like Methyl 2-(4-hydroxyphenyl)acetate, reflecting increased molecular weight and polarity due to the pyrrolidine ring .
  • Crystallographic Behavior : While crystallographic data for the target compound are unavailable, analogs like Methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate exhibit planar heterocyclic systems stabilized by π-π interactions, as resolved via SHELX software .

Biological Activity

Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

  • Chemical Formula : C13H16N2O3
  • CAS Number : 1170812-59-5
  • Molecular Weight : 248.28 g/mol

This compound features a pyrrolidine moiety linked to a phenyl group with an acetate functional group, suggesting potential interactions with biological targets.

This compound has been studied for its interactions with various biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can modulate cellular functions and influence metabolic processes.
  • Cellular Effects : It has been observed to affect cell signaling pathways, potentially altering gene expression and influencing cellular metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions.
  • Gene Regulation : It can interact with transcription factors, leading to changes in the transcriptional activity of genes related to metabolism and cell proliferation.
  • Signal Transduction Modulation : By influencing signaling pathways, this compound may alter cellular responses to external stimuli.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assays :
    • Cytotoxicity assays on cancer cell lines demonstrated that this compound exhibits selective toxicity, effectively reducing cell viability at certain concentrations while sparing normal cells.

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µM)Inhibition (%)
AntimicrobialE. coli5075
AntimicrobialS. aureus5080
CytotoxicityHeLa Cells2560
CytotoxicityMCF-7 Cells2555

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate
Reactant of Route 2
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Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate

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